2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a piperazinyl propoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the methoxy and methyl groups. The piperazinyl propoxy side chain is then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as anhydrous potassium carbonate, and solvents like dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as azides or halides .
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methylumbelliferone: Similar in structure but with different functional groups, leading to distinct biological activities.
Trans-Dehydroosthol: Another benzopyran derivative with unique substituents that confer different properties.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- apart is its combination of functional groups, which contribute to its unique chemical reactivity and biological activity. The presence of the piperazinyl propoxy side chain, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
148727-12-2 |
---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-methoxy-4-methyl-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C19H26N2O4/c1-14-13-17(22)25-18-15(14)5-6-16(23-3)19(18)24-12-4-7-21-10-8-20(2)9-11-21/h5-6,13H,4,7-12H2,1-3H3 |
InChI Key |
CGJFUXKXMRUYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OCCCN3CCN(CC3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.